9,10-Anthracenedicarboxylic acid (H2ADC) is a rigid, highly conjugated dicarboxylic acid featuring an anthracene core with carboxyl groups at the meso (9,10) positions. In materials science and chemoinformatics, it is primarily procured as a premium organic linker for the synthesis of Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and advanced coordination polymers. Unlike standard linear dicarboxylic acids, the extended π-system and steric bulk of the anthracene core impart unique optoelectronic properties, intrinsic fluorescence, and expanded spatial dimensions when incorporated into crystalline lattices [1]. These baseline characteristics make H2ADC a critical precursor for applications demanding enhanced electron transport, tunable pore sizes, and robust structural stability under electrochemical stress [2].
Substituting 9,10-anthracenedicarboxylic acid with simpler, more common analogs like 1,4-benzenedicarboxylic acid (BDC) or 2,6-naphthalenedicarboxylic acid (NDC) fundamentally alters the physical and electronic properties of the resulting materials. In MOF synthesis, the steric bulk of the 9,10-substituted anthracene core forces a larger interlayer distance and expanded pore diameters that cannot be achieved with BDC or NDC[1]. Furthermore, the extended π-conjugation of H2ADC facilitates superior charge transfer kinetics in electrochemical applications; replacing it with less conjugated linkers results in severe capacitance fading and structural collapse during charge-discharge cycles [2]. Consequently, for high-performance gas storage, precise molecular sieving, and battery-type electrodes, generic substitution compromises critical application performance.
When utilized in the synthesis of zirconium-based MOFs (UiO-66 topology), the incorporation of the bulky ADC ligand significantly alters the framework's porosity compared to the standard BDC linker. Experimental data demonstrates that UiO-66(ADC) achieves a larger average pore diameter of 4.38 nm, leading to a hydrogen uptake of 2.92 wt% at 298 K and 5 MPa [1]. In direct contrast, the BDC-based baseline yields a smaller pore diameter of 2.69 nm and a lower H2 uptake of 1.71 wt% under identical conditions [1].
| Evidence Dimension | H2 Uptake and Average Pore Diameter |
| Target Compound Data | 2.92 wt% H2 uptake; 4.38 nm pore diameter |
| Comparator Or Baseline | 1,4-Benzenedicarboxylic acid (BDC) baseline: 1.71 wt% H2 uptake; 2.69 nm pore diameter |
| Quantified Difference | 70.7% increase in H2 uptake and 62.8% expansion in pore diameter |
| Conditions | UiO-66 topology, 298 K, 5 MPa |
Procuring 9,10-H2ADC enables the synthesis of isoreticular MOFs with significantly expanded pore sizes and higher gas storage capacities without altering the underlying framework topology.
The extended π-conjugation of the anthracene core provides exceptional kinetic stability and electron transport in supercapacitor applications. In a comparative study of nickel-based pillared MOFs ([Ni(L)(DABCO)0.5]), the Ni-DMOF-ADC electrode delivered a specific capacitance of 552 F/g at 1 A/g and maintained >98% capacitance retention after 16,000 cycles at 10 A/g [1]. Conversely, analogous frameworks constructed with tetramethyl-1,4-benzenedicarboxylic acid (TM) or 1,4-naphthalenedicarboxylic acid (NDC) experienced severe degradation, maintaining only 60% and 50% of their capacity, respectively, under the same cycling conditions [1].
| Evidence Dimension | Specific Capacitance and Long-Term Cycling Retention |
| Target Compound Data | 552 F/g (at 1 A/g); >98% retention after 16,000 cycles |
| Comparator Or Baseline | TM and NDC analogs: <60% capacity retention |
| Quantified Difference | >38% improvement in long-term cycling retention over less conjugated analogs |
| Conditions | Ni-DMOF asymmetric supercapacitor electrodes in 2M KOH |
The exceptional charge transfer and structural resilience of the ADC linker make it the preferred procurement choice for high-durability supercapacitor and battery-type electrodes.
The specific steric profile of 9,10-H2ADC allows for precise tuning of the MOF-polymer interface in mixed-matrix membranes. When 2D Cu-MOF nanosheets are embedded in polyimide (PI) membranes, the Cu-ADC/PI configuration achieves an H2/CH4 selectivity of 135 [1]. This outperforms the standard Cu-BDC/PI baseline, which only achieves a selectivity of 121 [1]. The distinct interlayer distance and aperture size dictated by the anthracene core directly govern this improved molecular sieving effect.
| Evidence Dimension | H2/CH4 Gas Selectivity |
| Target Compound Data | Selectivity of 135 |
| Comparator Or Baseline | 1,4-Benzenedicarboxylic acid (BDC) baseline: Selectivity of 121 |
| Quantified Difference | 11.5% higher H2/CH4 selectivity |
| Conditions | 2D Cu-MOF nanosheets embedded in Polyimide (PI) membranes |
The steric bulk of the 9,10-anthracene core precisely tunes the MOF interlayer distance, providing a distinct procurement advantage for highly selective gas separation.
Due to its ability to expand pore diameters (e.g., up to 4.38 nm in UiO-66 topologies) while maintaining structural integrity, H2ADC is the optimal linker for synthesizing MOFs intended for high-pressure hydrogen and methane storage [1].
The extended π-conjugation and robust kinetic stability of H2ADC make it highly suitable for formulating nickel-based pillared MOFs (Ni-DMOFs) used in asymmetric supercapacitors, where long-term cycling retention is critical[2].
H2ADC is a preferred precursor for fabricating 2D metal-organic framework nanosheets used in mixed-matrix polyimide membranes, specifically targeting high-selectivity H2/CH4 and CO2/CH4 molecular sieving applications [3].
The rigid, planar anthracene core provides built-in photoluminescence, making H2ADC an ideal building block for lanthanide-based radioluminescent sensors and organic light-emitting diode (OLED) components without the need for secondary dye doping [4].
Environmental Hazard